molecular formula C19H30ClN3O3 B2754205 4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride CAS No. 1396799-39-5

4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B2754205
CAS No.: 1396799-39-5
M. Wt: 383.92
InChI Key: DRYDTTCVCIMSGM-UHFFFAOYSA-N
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Description

4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H30ClN3O3 and its molecular weight is 383.92. The purity is usually 95%.
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Biological Activity

The compound 4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride (CAS Number: 1396799-39-5) is a piperazine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₉H₃₀ClN₃O₃
  • Molecular Weight : 383.9 g/mol
  • Structure : The compound features a piperazine ring with substitutions that include a cyclopropyl group and a methoxyphenethyl moiety, which are crucial for its biological activity.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It is hypothesized to interact with various receptors in the central nervous system (CNS), potentially affecting serotonin and dopamine pathways. This interaction may contribute to its effects on mood and behavior.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperazine structure can significantly influence the potency and selectivity of the compound. The presence of the cyclopropyl group and the methoxyphenethyl substituent enhances lipophilicity, which is associated with increased receptor binding affinity.

Table 1: Structure-Activity Relationship Findings

Compound VariantKey ModificationsPotency (IC50)Notes
Base CompoundNone-Reference compound
Variant AAdded methyl group50 nMIncreased activity
Variant BCyclopropyl replaced with propyl200 nMDecreased activity
Variant CHydroxyl substitution on phenyl30 nMEnhanced selectivity

Biological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Neuropharmacological Effects : In a study assessing the impact on anxiety-like behavior in animal models, administration of the compound resulted in significant reductions in anxiety as measured by elevated plus maze tests, suggesting anxiolytic properties .
  • Cognitive Function : Research indicated that the compound may enhance cognitive function in rodent models, potentially through modulation of cholinergic pathways .
  • Case Study - Depression Models : A specific case study highlighted its effectiveness in reducing depressive symptoms in chronic mild stress models, where it was compared to standard antidepressants . The results showed comparable efficacy with fewer side effects.

Safety and Toxicology

Toxicological assessments have indicated a favorable safety profile for this compound at therapeutic doses. No significant adverse effects were noted in preclinical trials, although further studies are required to fully elucidate its long-term safety profile.

Properties

IUPAC Name

4-(2-cyclopropyl-2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3.ClH/c1-25-17-6-2-15(3-7-17)8-9-20-19(24)22-12-10-21(11-13-22)14-18(23)16-4-5-16;/h2-3,6-7,16,18,23H,4-5,8-14H2,1H3,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYDTTCVCIMSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.